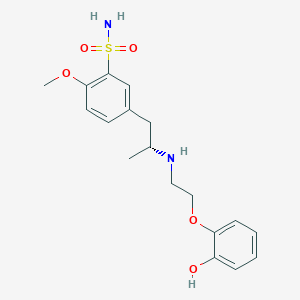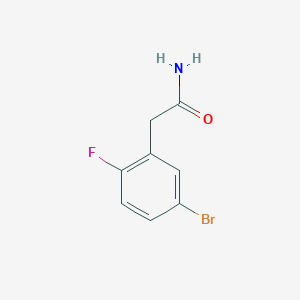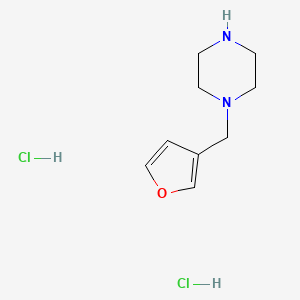
1-(3-Furylmethyl)piperazine dihydrochloride
Descripción general
Descripción
“1-(3-Furylmethyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1864056-04-1 . It has a molecular weight of 239.14 .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(furan-3-ylmethyl)piperazine dihydrochloride . The InChI code is 1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 239.14 . The IUPAC name is 1-(furan-3-ylmethyl)piperazine dihydrochloride . The InChI code is 1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) explored the synthesis of novel derivatives of 1-(3-furylmethyl)piperazine, focusing on their antidepressant and antianxiety activities. These derivatives were synthesized using a series of chemical reactions and their structures confirmed through various spectroscopic methods. The antidepressant activities were evaluated using Porsolt’s behavioral despair test on mice, and antianxiety activity was assessed using the plus maze method. The findings suggest potential therapeutic applications in mental health treatment (Kumar et al., 2017).
Preparation Methods
Research by Ning-wei (2006) discussed two synthetic methods for preparing 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate. The study explored different reaction processes and evaluated the quality and yield of the final product. This provides insights into efficient synthesis methods for compounds related to 1-(3-Furylmethyl)piperazine dihydrochloride (Li Ning-wei, 2006).
Molecular Structure Analysis
Betz et al. (2011) conducted a study on the molecular structure of a piperazine derivative, Opipramol dihydrochloride. They analyzed the crystal structure and discussed the hydrogen bonding and other interactions within the compound. Such studies are essential for understanding the chemical and physical properties of piperazine derivatives (Betz et al., 2011).
Dopamine Uptake Inhibition
A study by Ironside et al. (2002) on the dopamine uptake inhibitor GBR-12909, which is structurally related to 1-(3-Furylmethyl)piperazine dihydrochloride, described the development of a robust synthesis process for this compound. This work highlights the importance of such compounds in neurological research and drug development (Ironside et al., 2002).
HIV-1 Reverse Transcriptase Inhibitors
Research by Romero et al. (1994) involved the synthesis and evaluation of piperazine derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This study underscores the potential of piperazine derivatives, including those related to 1-(3-Furylmethyl)piperazine dihydrochloride, in antiviral therapy (Romero et al., 1994).
Propiedades
IUPAC Name |
1-(furan-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWMZSNDJWKPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furylmethyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)
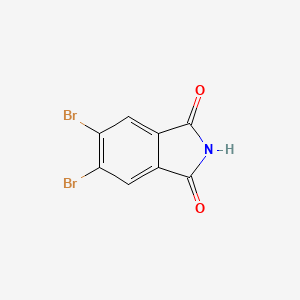
![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)
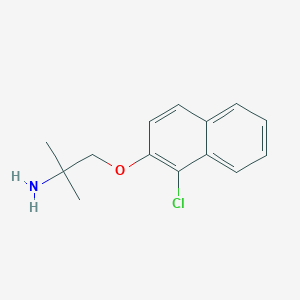



![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)
![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)
![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)

